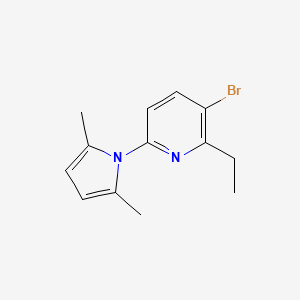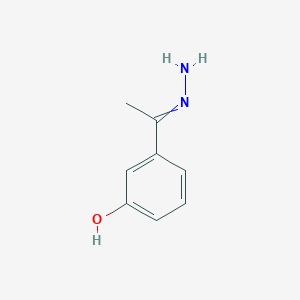
4-Cyclopropyl-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2-methylquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry Quinoline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Catalysts such as transition metals and green solvents like ethanol are often employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropyl-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of catalysts such as palladium or copper.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline amines .
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2-methylquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Utilized in the production of dyes, catalysts, and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death. Additionally, it may interact with cellular receptors and signaling pathways to exert its biological effects .
Comparación Con Compuestos Similares
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the cyclopropyl group but retains the methyl group.
4-Cyclopropylquinoline: Lacks the methyl group but retains the cyclopropyl group.
Uniqueness: 4-Cyclopropyl-2-methylquinoline is unique due to the presence of both cyclopropyl and methyl groups, which enhance its chemical stability and biological activity compared to its simpler counterparts. This combination of functional groups allows for more diverse applications and potentially greater efficacy in various fields .
Propiedades
Fórmula molecular |
C13H13N |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-methylquinoline |
InChI |
InChI=1S/C13H13N/c1-9-8-12(10-6-7-10)11-4-2-3-5-13(11)14-9/h2-5,8,10H,6-7H2,1H3 |
Clave InChI |
IWVWNIBRYZQJKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


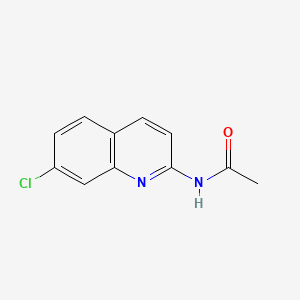
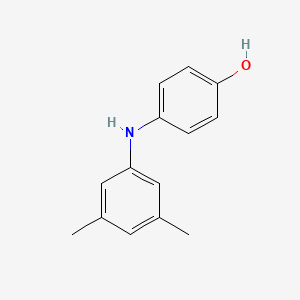
![(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid](/img/structure/B14112501.png)
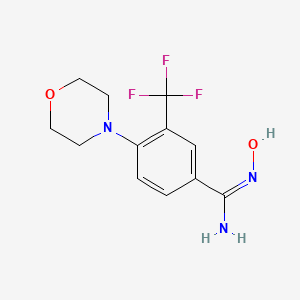
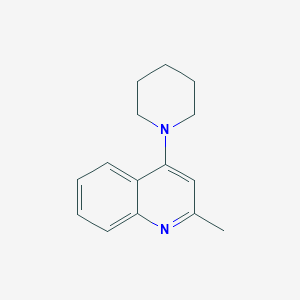
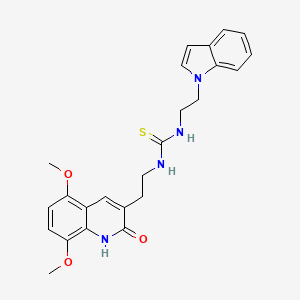
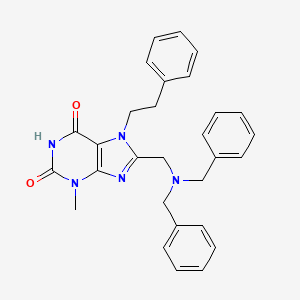
![Tert-butyl 1-(2-bromophenyl)-6-chloro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate](/img/structure/B14112527.png)



![N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B14112545.png)
